benzofuran-2-yl(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone
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Overview
Description
Benzofuran-2-yl(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound, and a benzimidazole moiety, which is a type of organic compound that is part of many drugs and has various biological activities .
Synthesis Analysis
The synthesis of such compounds often involves the use of condensation reactions. For instance, benzofuran derivatives can be synthesized using a condensation method . The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with a carboxylic acid derivative .Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple rings including a benzofuran ring and a benzimidazole ring. The benzofuran ring is a five-membered ring fused to a benzene ring, while the benzimidazole ring is a six-membered ring fused to an imidazole ring .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite complex due to the presence of multiple reactive sites. For instance, the benzimidazole moiety can undergo various reactions such as alkylation, acylation, and nitration .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of different functional groups can significantly influence its solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Receptor Agonist Potential
One study describes a synthetic approach for a compound structurally related to benzofuran-2-yl derivatives, highlighting its potential as a selective CB2 receptor agonist. The compound was obtained through a complex synthesis process involving palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reactions, among others. This research underscores the compound's potential for in vivo studies and optimization as a CB2 receptor agonist (Z. Luo & M. Naguib, 2012).
Antimicrobial and Cytotoxicity Studies
Another study focused on the synthesis of novel benzofuran-2-yl)(phenyl)methanone analogs, which were evaluated for their antimicrobial activity and cytotoxicity. These compounds demonstrated significant antimicrobial potential against various bacterial and fungal strains and were found to be non-toxic in nature against certain cancer cell lines. The research highlights the utility of these compounds in addressing microbial resistance and their potential therapeutic applications (B. Shankar et al., 2018).
Antiproliferative and MDR Reversal Activity
In the realm of cancer research, benzofuran-2-yl derivatives have been synthesized and studied for their antiproliferative effects and ability to reverse multidrug resistance in vitro. These compounds, particularly benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones, showed promising activity against human cancer cell lines and demonstrated potential in reversing multidrug resistance, indicating their significance in the development of new cancer therapies (S. Parekh et al., 2011).
Inhibition of Tubulin Polymerization
Research into dihydrobenzofuran lignans and related compounds has unveiled their potential as antitumor agents. These compounds, including benzofuran derivatives, have been shown to inhibit tubulin polymerization, a critical process in cell division, thereby exhibiting antimitotic and potential antitumor properties. Such findings point towards the application of benzofuran-2-yl derivatives in developing new antimitotic agents (L. Pieters et al., 1999).
Future Directions
The future research directions could involve exploring the biological activities of this compound further, potentially developing it into a drug for various diseases. Given the wide range of activities exhibited by benzimidazole derivatives, this compound could have significant therapeutic potential .
Mechanism of Action
Target of Action
Compounds containing imidazole and benzofuran moieties have been reported to interact with various targets, including the epidermal growth factor receptor (egfr), a member of the tyrosine kinase family .
Mode of Action
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Compounds containing imidazole and benzofuran moieties are known to interact with various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Compounds containing imidazole and benzofuran moieties have been reported to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-16-24-19-7-3-4-8-20(19)26(16)15-17-10-12-25(13-11-17)23(27)22-14-18-6-2-5-9-21(18)28-22/h2-9,14,17H,10-13,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISWNJFFTALOSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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